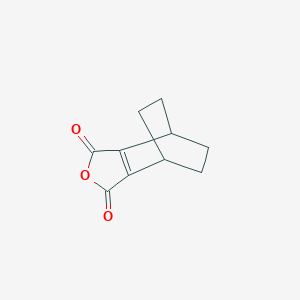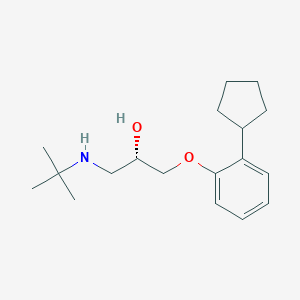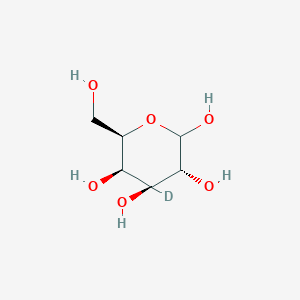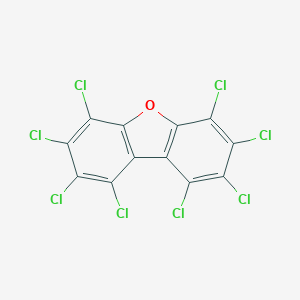
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate (EFMPF) is a synthetic compound derived from the parent compound furoic acid. It is a heterocyclic aromatic compound, with a 4-fluorophenyl group attached to the ethyl side chain. EFMPF is a versatile compound and has been used in a variety of scientific research applications, such as drug synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anti-Cancer Potential
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate: may have potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Fluorinated compounds like this one are often explored for their ability to inhibit the growth of cancer cells. The presence of the fluorophenyl group can enhance the compound’s binding affinity to certain biological targets, such as estrogen receptors, which are implicated in breast cancer .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
This compound could serve as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in many drugs and are often synthesized from furoate derivatives. The ethyl group in Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate makes it a good leaving group, facilitating further chemical reactions to create complex molecules .
Pharmacology: Development of Anti-Inflammatory Agents
The structural features of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate suggest that it could be used in the design of anti-inflammatory agents. Fluorinated compounds are known to possess anti-inflammatory properties, and their incorporation into pharmaceuticals can lead to the development of new therapeutic agents .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition. The specific structure of the compound, particularly the fluorophenyl moiety, might interact with enzymes’ active sites, providing insights into their functioning and how they can be inhibited or modulated .
Agricultural Chemistry: Pesticide Development
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate: could be explored for its use in agricultural chemistry, particularly in the development of pesticides. The fluorine atom’s electronegativity and the compound’s overall stability might contribute to the effectiveness of pest control agents .
Material Science: Fluorinated Polymers
The compound could also find applications in material science, especially in the synthesis of fluorinated polymers. These polymers have unique properties, such as resistance to solvents and thermal stability, which are desirable in various industrial applications .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate could be used as a standard in chromatography. Its distinct chemical structure allows it to serve as a reference point for identifying and quantifying similar compounds in mixtures .
Environmental Science: Study of Organic Pollutants
Lastly, this compound could be relevant in environmental science for the study of organic pollutants. Its stability and potential bioactivity make it a candidate for studying the environmental impact and degradation pathways of similar organic compounds .
Eigenschaften
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCJNMLONEKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383357 |
Source


|
| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
CAS RN |
111787-83-8 |
Source


|
| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)


![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)








